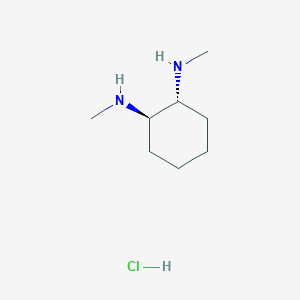

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride

Beschreibung

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is a chiral cyclohexane-diamine derivative with methyl substitutions at the N1 and N2 positions, forming a hydrochloride salt. This compound is structurally characterized by its trans-1,2-diamine configuration on a cyclohexane backbone, which confers stereochemical rigidity. It is widely utilized in asymmetric catalysis, particularly as a ligand in transition metal complexes (e.g., ruthenium, palladium) for enantioselective reactions . Its hydrochloride form enhances solubility in polar solvents, facilitating applications in pharmaceutical and synthetic chemistry.

Key properties:

Eigenschaften

IUPAC Name |

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPODRSSEXQIOK-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473918-41-1 | |

| Record name | 1,2-Cyclohexanediamine, N1,N2-dimethyl-, hydrochloride (1:2), (1R,2R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473918-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the catalytic hydrogenation of N,N-dimethylcyclohexane-1,2-dione using a chiral catalyst to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of continuous stirred tank reactors (CSTRs) allows for efficient mixing and handling of solids, which is crucial for large-scale synthesis . This method also offers advantages in terms of scalability and energy efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or diketones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The diamine can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is frequently employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex organic molecules.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Wirkmechanismus

The mechanism by which (1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride exerts its effects is primarily through its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include coordination and electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

trans-N1,N1-Dimethylcyclohexane-1,2-diamine (CAS 67198-21-4)

(1S,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine (CAS 894493-95-9)

(1R,4R)-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride (CAS 1286272-89-6)

- Difference : 1,4-diamine substitution alters spatial geometry, reducing chelation efficiency in metal complexes compared to 1,2-diamine analogues .

Substituent Variations

(1R,2R)-rel-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine (CAS 43148-65-8)

- Structure : Fully methylated amines (N1,N1,N2,N2-tetramethyl).

- Impact : Increased steric hindrance reduces coordination flexibility with metals, making it less effective in catalysis compared to the N1,N2-dimethyl variant .

- Storage : Requires 2–8°C under inert atmosphere, indicating higher reactivity or hygroscopicity .

(1R,2R)-N1,N2-Bis(3,3-dimethylbutyl)-N1,N2-dimethylcyclohexane-1,2-diamine

- Structure : Bulky 3,3-dimethylbutyl substituents.

- Application : Enhanced steric bulk improves selectivity in niche catalytic processes but reduces reaction rates due to hindered substrate access .

Functionalized Analogues

(1R,2R)-N1,N2-Bis(2-hydroxybenzyl)cyclohexane-1,2-diaminium Chloride

(1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine

- Structure: Quinoline moiety attached to the cyclohexane-diamine backbone.

- Application : Investigated for biological activity (e.g., as a chloroquine analogue targeting viral proteins), diverging from the catalytic focus of the parent compound .

Comparative Data Table

Biologische Aktivität

(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride, also known as (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride, is a chiral diamine with potential applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its biological activities, particularly in the fields of anti-cancer and antibacterial research.

- Molecular Formula : C8H20Cl2N2

- Molecular Weight : 215.16 g/mol

- CAS Number : 70708-33-7

- Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various catalytic reactions and its interaction with biological targets. Its structure allows it to participate in hydrogen bonding and coordination with metal ions, which can enhance its efficacy in biological systems.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that diamines can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity against human pancreatic cancer (Patu8988) and esophageal cancer (ECA109) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Patu8988 | 15 |

| ECA109 | 22 |

| SGC7901 | 18 |

These findings suggest that this compound may inhibit cancer cell growth effectively and warrant further investigation into its mechanism of action .

Antibacterial Activity

The compound has also shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Antibacterial Efficacy

Using the broth microdilution method, the Minimum Inhibitory Concentration (MIC) values were determined for several pathogenic bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

The results indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its stereochemistry and the presence of functional groups that facilitate interactions with biological macromolecules. The chiral nature of the diamine plays a crucial role in determining its selectivity and potency against various targets.

Key Findings on SAR:

- Hydrogen Bonding : Compounds with enhanced hydrogen bonding capabilities showed increased biological activity.

- Chirality : The specific stereochemistry at the nitrogen centers is essential for optimal interaction with biological targets.

Q & A

Q. What are the recommended methods for synthesizing enantiomerically pure (1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride?

Enantiomeric purity is critical for applications in asymmetric catalysis or medicinal chemistry. A common approach involves chiral resolution using tartaric acid derivatives, as described in studies of related cyclohexane-1,2-diamine derivatives . Key steps include:

- Chiral resolution : Recrystallization with L-(+)- or D-(−)-tartaric acid to isolate the desired (R,R) or (S,S) enantiomers.

- Methylation : Reaction of the resolved diamine with methylating agents (e.g., methyl iodide) under controlled pH.

- Hydrochloride formation : Acidification with HCl to stabilize the product. Purity validation : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm enantiomeric excess (>98%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- X-ray crystallography : Determines absolute configuration and molecular geometry, as demonstrated in related copper(II) complexes .

- NMR spectroscopy : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) identifies methyl group environments (δ 2.2–2.5 ppm for N–CH₃) and cyclohexane ring conformations.

- Mass spectrometry (HRMS) : Confirms molecular weight (C₈H₂₀N₂·HCl: calc. 180.20 + 36.46 = 216.66 g/mol) .

Q. What safety protocols are essential for handling this compound?

Based on safety data sheets (SDS):

- Exposure limits : Adhere to TWA (8-hr) and STEL (15-min) limits for airborne particulates. Use fume hoods and PPE (gloves, goggles) to prevent skin/eye contact .

- Toxicity : Classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Emergency measures include rinsing with water for 15+ minutes and avoiding induced vomiting if ingested .

- Environmental hazard : Follow OECD guidelines for disposal due to aquatic toxicity (Hazard Statement H410) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess data from different synthesis routes?

Discrepancies may arise from variations in chiral resolution efficiency or methylation conditions. Mitigation strategies include:

- Systematic optimization : Adjusting solvent polarity (e.g., ethanol vs. methanol) and temperature during recrystallization .

- Cross-validation : Comparing results from polarimetry, chiral HPLC, and circular dichroism (CD) spectroscopy.

- Case study : A 2022 study resolved conflicting data by correlating X-ray structural analysis with synthetic yields, identifying steric hindrance in methylation as a critical factor .

Q. What role does this compound play in asymmetric catalysis, and how is its performance quantified?

As a chiral ligand, it coordinates transition metals (e.g., Cu, Ru) to catalyze enantioselective reactions (e.g., hydrogenation, epoxidation). Key metrics include:

- Enantiomeric excess (ee) : Measured via chiral GC or HPLC.

- Turnover frequency (TOF) : Evaluates catalytic efficiency in model reactions (e.g., ketone hydrogenation). Example: A copper(II) complex of this ligand achieved 92% ee in asymmetric allylic oxidation, with TOF = 1,200 h⁻¹ .

Q. How do regulatory disparities (e.g., EU vs. US) impact its classification as a hazardous substance?

- EU : Classified under CLP Regulation (EC) No. 1272/2008 with H315/H319/H335 .

- US : OSHA hazard codes differ slightly; SDS must align with 29 CFR 1910.1200.

- Mitigation : Cross-reference global databases (e.g., ECHA, AICS, NICNAS) to ensure compliance in multinational studies .

Methodological Notes

- Contradiction Analysis : Cross-check synthetic yields and characterization data against crystallographic findings to identify procedural outliers.

- Regulatory Compliance : Use IUCLID or ChemView for harmonized SDS drafting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.